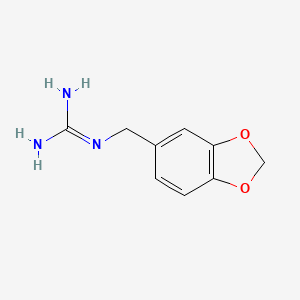

1-(1,3-Benzodioxol-5-ylmethyl)guanidine

Description

Context of Guanidine (B92328) Chemistry in Academic Research

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in medicinal chemistry. nih.gov It is a nitrogenous analogue of carbonic acid and is found in a variety of natural products, including the amino acid arginine, as well as numerous synthetic compounds with therapeutic applications. researchgate.netwikipedia.org

One of the defining features of guanidine is its strong basicity. wikipedia.org Upon protonation, it forms the guanidinium (B1211019) cation, which is highly stabilized by resonance. wikipedia.orgsci-hub.se This stability and positive charge at physiological pH allow the guanidinium group to engage in multiple non-covalent interactions, such as salt bridges and as a four-fold hydrogen bond donor. nih.govmdpi.com These interactions are crucial for the recognition and binding of molecules to biological targets like enzyme active sites. researchgate.net

Due to these properties, the guanidine moiety is considered an important pharmacophore and is present in a wide array of clinically used drugs. researchgate.netmdpi.com Its derivatives have been developed as therapeutic agents for a broad spectrum of diseases. nih.gov Research has demonstrated the efficacy of guanidine-containing molecules as anticancer, antidiabetic, anti-inflammatory, and antithrombotic agents, as well as inhibitors of nitric oxide synthase and the Na+/H+ exchanger. mdpi.comnih.gov The versatility of the guanidine group continues to make it a subject of intense investigation for the design and development of novel drugs. nih.gov

| Compound Name | Therapeutic Application |

|---|---|

| Metformin | Antidiabetic |

| Cimetidine | Histamine (B1213489) H2 receptor antagonist (for peptic ulcers) |

| Zanamivir | Antiviral (influenza neuraminidase inhibitor) |

| Streptomycin | Antibiotic |

| Mitoguazone | Anticancer |

Context of Benzodioxole Chemistry in Academic Research

The 1,3-benzodioxole (B145889), also known as the methylenedioxyphenyl (MDP) group, is another structural motif of significant interest in academic and industrial research. This heterocyclic compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com It is a common scaffold found in numerous natural products and serves as a versatile precursor for the synthesis of more complex molecules in the pharmaceutical, fragrance, and agrochemical industries. chemicalbook.comguidechem.com

In medicinal chemistry, 1,3-benzodioxole derivatives have been investigated for a wide range of potential therapeutic properties. guidechem.com The benzodioxole ring is a key structural feature in compounds exhibiting antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities. ontosight.aichemicalbook.comnih.gov For instance, research has shown that derivatives can possess potent activity against various human tumor cell lines. chemicalbook.com The inclusion of the benzodioxole moiety in drug candidates can also influence their metabolic stability and bioavailability, sometimes through the inhibition of cytochrome P-450 enzymes. chemicalbook.comenamine.net

The utility of 1,3-benzodioxole as a building block is well-established, with its derivatives being integral to the structure of many biologically active compounds, including alkaloids and modern pharmaceuticals. enamine.netrsc.org The continued exploration of this scaffold is driven by its proven track record in yielding compounds with favorable biological profiles. ontosight.aienamine.net

| Compound Class/Example | Research Area/Application |

|---|---|

| Podophyllotoxin | Anticancer agent precursor |

| Stiripentol | Anticonvulsant |

| Tadalafil | Erectile dysfunction treatment |

| Sesamol | Antioxidant research |

| Piperonyl butoxide | Insecticide synergist |

Rationale for Academic Investigation of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine

The academic investigation of this compound is predicated on the strategic combination of the two aforementioned pharmacologically significant moieties. This approach, often referred to as molecular hybridization, aims to create novel chemical entities with potentially new or enhanced biological activities by integrating well-characterized structural fragments.

The rationale for synthesizing and studying this specific compound is multifaceted:

Synergistic or Novel Bioactivity: The primary hypothesis is that linking the benzodioxole scaffold, known for its diverse biological effects including anticancer and antioxidant properties, with the guanidine group, a potent mediator of biological interactions, could result in a molecule with a unique pharmacological profile. nih.govchemicalbook.com The resulting compound might exhibit synergistic activity or an entirely new mechanism of action not observed with derivatives of either individual component.

Modulation of Physicochemical Properties: The highly basic and hydrophilic nature of the guanidine group can significantly alter the physicochemical properties of the parent benzodioxole structure. researchgate.netmdpi.com This modification could influence solubility, cell permeability, and metabolic stability, which are critical parameters in drug design.

Target Interaction: The guanidinium cation's ability to form strong hydrogen bonds and electrostatic interactions suggests that its incorporation could enhance the binding affinity and selectivity of the benzodioxole moiety for specific biological targets. nih.gov The benzyl (B1604629) linker provides a flexible spacer to correctly orient the guanidine group for potential interactions within a receptor binding site.

Exploration of Structure-Activity Relationships (SAR): The synthesis of this compound serves as a foundational step for exploring the structure-activity relationships of this new class of compounds. By creating a parent molecule, researchers can then systematically modify both the benzodioxole ring and the guanidine group to optimize for a desired biological effect, leading to the identification of more potent and selective agents. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9(11)12-4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBNBQQABMECQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279037 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-44-2 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19889-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Guanidine (B92328) Derivatives

The introduction of a guanidinyl group into a molecule can be accomplished through various guanylation reactions, which typically involve the reaction of a primary or secondary amine with a suitable guanylating agent.

Guanylation Reactions and Catalyst Systems

Guanylation is the most direct approach for the synthesis of guanidines. It involves the addition of an amine to a carbodiimide (B86325) or the substitution of a leaving group from a thiourea (B124793) or a related reagent. The choice of reagent often depends on the nucleophilicity of the amine and the desired substitution pattern on the final guanidine.

Common guanylating agents include:

Carbodiimides: Amines add to the C=N double bond of carbodiimides. While aliphatic amines can react under harsh conditions, less nucleophilic aromatic amines often require catalytic activation.

Thioureas and Isothioureas: These are classic precursors. Thioureas can be converted to guanidines using thiophilic metal salts (e.g., HgCl₂) or other activating agents like Mukaiyama's reagent. S-alkylisothioureas are also effective guanylating agents.

Cyanamides: The addition of amines to cyanamides is a fundamental method, though it can be limited by the toxicity of reagents like cyanogen (B1215507) bromide.

Pyrazole-1-carboxamidines: These reagents, such as N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, are widely used for the guanylation of primary and secondary amines under mild conditions, avoiding the use of toxic metals.

The development of catalyst systems has significantly broadened the scope and efficiency of guanylation reactions. Transition metals, main-group metals, and rare-earth metals have all been employed to catalyze the addition of amines to carbodiimides. For instance, zinc-based catalysts have been shown to be effective for the guanylation of various amines. Ytterbium triflate is an efficient catalyst for the addition of a wide scope of amines to carbodiimides under solvent-free conditions. organic-chemistry.org

| Catalyst System | Amine Substrate | Guanylating Agent | Conditions | Yield | Reference |

| ZnEt₂ | Phenylamines | N,N′-dicyclohexylcarbodiimide | Mild temperature, 2h | High | General method |

| Ytterbium triflate | Various amines | Carbodiimides | Solvent-free | Good | organic-chemistry.org |

| Scandium(III) triflate | Various amines | Cyanamide | Water, mild conditions | Efficient | organic-chemistry.org |

| Copper(II) chloride/bipyridine | Amines | Cyanamides, Arylboronic acids | O₂ (1 atm), K₂CO₃ | - | organic-chemistry.org |

Amine-Based Precursor Synthesis

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)guanidine fundamentally relies on the availability of the primary amine precursor, (1,3-benzodioxol-5-yl)methanamine, commonly known as piperonylamine (B131076). This key intermediate provides the benzodioxole-methyl fragment of the target molecule.

A common laboratory-scale synthesis of piperonylamine involves the reduction of a nitrile. For example, 2H-1,3-benzodioxole-5-carbonitrile can be reduced to (1,3-benzodioxol-5-yl)methanamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether. This reaction proceeds via nucleophilic attack of the hydride on the nitrile carbon, followed by workup to yield the primary amine.

Another route to this precursor starts from piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) via reductive amination. This involves the condensation of the aldehyde with an ammonia (B1221849) source to form an imine, which is then reduced in situ to the desired amine.

The versatility of piperonylamine as a synthetic precursor is well-established. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation, making it a crucial building block for a wide range of more complex molecules.

Synthesis of Benzodioxole-Containing Guanidines

With the precursor (1,3-benzodioxol-5-yl)methanamine in hand, the final step to obtain this compound is the guanylation of the primary amine. Several of the general methods described in section 2.1.1 can be applied.

A proposed synthetic route would involve the reaction of (1,3-benzodioxol-5-yl)methanamine with a suitable guanylating agent. For instance, reacting piperonylamine with N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea in the presence of a mild base would yield the di-Boc-protected guanidine. Subsequent deprotection under acidic conditions (e.g., with trifluoroacetic acid) would furnish the target compound, this compound, likely as a salt.

Alternatively, direct guanylation can be achieved using reagents like 1H-pyrazole-1-carboxamidine hydrochloride. This method is attractive as it often provides the unprotected guanidine directly.

While the direct synthesis of this compound is not extensively documented in readily available literature, the synthesis of more complex analogues containing the benzodioxole moiety has been reported. For example, derivatives like N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide have been synthesized, demonstrating the feasibility of functionalizing the piperonylamine precursor. nih.gov

Advanced Synthetic Approaches for this compound and Analogues

Modern synthetic chemistry offers more sophisticated strategies for the construction of complex molecules, including stereoselective synthesis and multicomponent reactions. These methods could be applied to generate analogues of this compound with specific stereochemistry or increased molecular diversity.

Stereoselective and Enantioselective Synthesis

Many biologically active molecules are chiral, and their activity is often dependent on their specific stereochemistry. While the parent molecule this compound is achiral, the introduction of stereocenters into the guanidine moiety or the benzodioxole backbone would lead to chiral analogues.

Stereoselective methods for the synthesis of cyclic guanidines have been developed. For instance, palladium-catalyzed alkene carboamination reactions between acyclic N-allyl guanidines and aryl halides can produce substituted 5-membered cyclic guanidines. nih.gov Applying such a strategy to a precursor derived from piperonylamine could lead to chiral, cyclic benzodioxole-containing guanidines. Furthermore, stereoselective synthesis of bicyclic guanidine alkaloids has been achieved, showcasing advanced strategies that could potentially be adapted for complex benzodioxole-guanidine targets. nih.gov

Multicomponent Reactions in Benzodioxole-Guanidine Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for rapidly building molecular complexity. The Biginelli reaction is a classic example, condensing an aldehyde, a β-ketoester, and urea (B33335) or thiourea to form dihydropyrimidinones.

This concept has been extended to the synthesis of guanidine-containing heterocycles. nih.gov By substituting urea with guanidine itself, or a protected guanidine derivative, it is possible to construct six-membered guanidine-containing rings. A hypothetical MCR for a benzodioxole-guanidine analogue could involve the reaction of piperonal, a β-ketoester, and guanidine. This would lead to a dihydropyrimidine (B8664642) scaffold bearing the 1,3-benzodioxole-5-yl group, offering a rapid entry into a library of complex derivatives. Iodine-mediated multi-component reactions also provide a pathway to guanidines under mild conditions. researchgate.net The application of such MCRs is of increasing importance in medicinal chemistry for the efficient synthesis of diverse compound libraries. tubitak.gov.trnih.gov

Chemical Reactivity of the Guanidine Moiety

The guanidine group is a distinctive feature of this compound, imparting significant chemical properties to the molecule. Characterized by a central carbon atom bonded to three nitrogen atoms, its reactivity is dominated by its strong basicity and high nucleophilicity.

The guanidinium (B1211019) group is a privileged motif in medicinal chemistry due to its ability to bind to biological targets through hydrogen bonding. chemicalbook.com At physiological pH, it is typically protonated, which facilitates uptake into bacterial cells. chemicalbook.com The guanidine scaffold is present in a wide array of natural compounds with extensive biological activities. mdpi.com

Guanidine derivatives are versatile precursors in organic synthesis, particularly for heterocyclic compounds. For instance, guanidine reacts with 4-hydroxy-6H-1,3-oxazin-6-ones to form 1,3,5-triazine (B166579) derivatives. researchgate.net This type of reaction highlights the potential of the guanidine moiety within this compound to participate in cyclization and condensation reactions to form more complex heterocyclic systems.

Furthermore, thioureas are common starting materials for the synthesis of guanidines, a conversion that typically requires activation of the thiourea derivative. mdpi.com This suggests that the guanidine group in the title compound could potentially be synthesized from a corresponding 1-(1,3-Benzodioxol-5-ylmethyl)thiourea.

Table 1: General Reactivity of the Guanidine Moiety

| Reaction Type | Reagent/Conditions | Potential Product |

| Acid-Base Reaction | Protic Acids | Guanidinium Salt |

| Nucleophilic Acyl Substitution | Acyl Halides / Anhydrides | N-Acylguanidines |

| Cyclocondensation | α,β-Unsaturated Ketones | Dihydropyrimidines |

| Heterocycle Formation | 1,3-Dicarbonyl Compounds | Substituted Pyrimidines |

| Reaction with Oxazinones | 4-hydroxy-6H-1,3-oxazin-6-ones | 1,3,5-Triazine derivatives |

Chemical Transformations of the Benzodioxole Scaffold

The 1,3-benzodioxole (B145889) (or methylenedioxybenzene) scaffold is a key structural component found in numerous natural products and pharmacologically active molecules. worldresearchersassociations.com Its chemical behavior is largely dictated by the electron-donating nature of the fused methylenedioxy ring, which influences the reactivity of the attached benzene (B151609) ring.

The two oxygen atoms in the dioxole ring increase the electron density of the aromatic system, making it more susceptible to electrophilic aromatic substitution (EAS) reactions compared to benzene. chemicalbook.com The methylenedioxy group acts as an activating, ortho, para-directing group. libretexts.org This means that electrophiles will preferentially add to the positions ortho and para to the substituent already on the ring. In this compound, the benzylguanidine group is at position 5. Therefore, electrophilic substitution would be expected to occur primarily at the 6-position (ortho) and the (unsubstituted) 4-position (ortho). The 7-position is sterically hindered.

Common electrophilic aromatic substitution reactions that the benzodioxole ring can undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comlibretexts.org The specific conditions for these reactions would determine the precise outcome and selectivity.

Beyond electrophilic substitution, the benzodioxole scaffold can be modified through other transformations. For instance, if a halogen is introduced onto the aromatic ring, it can participate in cross-coupling reactions. A study demonstrated the successful use of Suzuki-Miyaura coupling to introduce various aryl and heteroaryl groups onto a 6-bromo-1,3-benzodioxole derivative. worldresearchersassociations.com This indicates that a halogenated version of this compound could serve as a versatile intermediate for creating more complex analogues.

Additionally, while stable under many conditions, the 1,3-benzodioxole ring can undergo ring-opening reactions under specific, often metabolic, conditions. researchgate.net

Table 2: Potential Chemical Transformations of the Benzodioxole Scaffold

| Reaction Type | Reagent/Conditions | Expected Position of Substitution | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | 6-position | 1-(6-Nitro-1,3-benzodioxol-5-ylmethyl)guanidine |

| Bromination | Br₂ / Lewis Acid | 6-position | 1-(6-Bromo-1,3-benzodioxol-5-ylmethyl)guanidine |

| Friedel-Crafts Acylation | Acyl Chloride / AlCl₃ | 6-position | 1-(6-Acyl-1,3-benzodioxol-5-ylmethyl)guanidine |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (requires prior halogenation) | 6-position | 1-(6-Aryl-1,3-benzodioxol-5-ylmethyl)guanidine |

Spectroscopic and Analytical Characterization for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 1-(1,3-Benzodioxol-5-ylmethyl)guanidine. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a complete picture of the molecule's connectivity and chemical environment can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzodioxole ring typically appear in the region of δ 6.7-6.9 ppm. Specifically, the proton at position 4 and position 7 would likely appear as doublets, while the proton at position 6 would present as a singlet or a narrow multiplet.

A characteristic singlet peak for the methylene (B1212753) protons (-CH₂-) of the benzodioxole ring is anticipated around δ 5.9-6.0 ppm. The methylene bridge connecting the benzodioxole ring to the guanidine (B92328) group (-CH₂-NH-) would likely resonate as a doublet in the range of δ 4.2-4.4 ppm, with coupling to the adjacent N-H proton. The protons of the guanidine functional group (-NH-C(=NH)NH₂) are expected to show broad signals due to quadrupole effects and chemical exchange, typically appearing in a wide range from δ 7.0 to 8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (Benzodioxole) | 6.7 - 6.9 | m |

| O-CH₂-O (Benzodioxole) | 5.9 - 6.0 | s |

| Ar-CH₂-N | 4.2 - 4.4 | d |

| Guanidine NH | 7.0 - 8.5 | br s |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The guanidinyl carbon (-NH-C(=NH)NH₂) is expected to have a characteristic chemical shift in the range of δ 155-160 ppm. The carbons of the benzodioxole ring will appear in the aromatic region (δ 100-150 ppm). The quaternary carbons bonded to oxygen (C-O) are expected to resonate at approximately δ 147-149 ppm. The aromatic CH carbons will likely appear between δ 108 and 122 ppm.

The methylene carbon of the benzodioxole ring (O-CH₂-O) is anticipated to show a signal around δ 101 ppm. The benzylic methylene carbon (Ar-CH₂) is expected to resonate in the range of δ 45-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=N (Guanidine) | 155 - 160 |

| Aromatic C-O (Benzodioxole) | 147 - 149 |

| Aromatic C (Quaternary) | 130 - 132 |

| Aromatic CH (Benzodioxole) | 108 - 122 |

| O-CH₂-O (Benzodioxole) | ~101 |

| Ar-CH₂-N | 45 - 50 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The N-H stretching vibrations of the guanidine group are anticipated to appear as a broad band in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the guanidinyl group is expected to produce a strong absorption band around 1635-1680 cm⁻¹. The C-N stretching vibrations will likely be observed in the range of 1100-1350 cm⁻¹.

The benzodioxole moiety will also give rise to characteristic signals. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-O-C stretching vibrations of the dioxole ring typically appear as strong bands in the 1200-1260 cm⁻¹ and 1030-1040 cm⁻¹ regions. The aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (Guanidine) | 3100 - 3500 | Strong, Broad |

| C=N Stretch (Guanidine) | 1635 - 1680 | Strong |

| Aromatic C-H Stretch | > 3000 | Medium |

| C-N Stretch | 1100 - 1350 | Medium |

| C-O-C Stretch (Dioxole) | 1200 - 1260, 1030 - 1040 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₉H₁₁N₃O₂). The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Upon ionization, the molecule is expected to undergo characteristic fragmentation. A prominent fragment would likely correspond to the loss of the guanidine group, resulting in the formation of the stable benzodioxol-5-ylmethyl cation. Another potential fragmentation pathway could involve the cleavage of the methylene bridge. Analysis of these fragmentation patterns provides further confirmation of the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of "this compound" in various matrices. The method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

A typical LC-MS/MS method for the quantification of this compound would involve a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer. The guanidine group is basic and will be protonated under acidic mobile phase conditions, making it suitable for positive ion electrospray ionization (ESI).

Method Parameters:

Chromatography: A C18 reversed-phase column is commonly employed for the separation. The mobile phase would likely consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid), run in a gradient elution mode.

Mass Spectrometry: In positive ESI mode, the protonated molecule [M+H]⁺ of "this compound" would be selected as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity. nih.gov

For robust quantification, an isotopically labeled internal standard could be synthesized and used. The method would be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Precursor Ion (m/z) | Calculated for [C9H11N3O2+H]⁺ | The mass-to-charge ratio of the protonated parent molecule. |

| Product Ions (m/z) | Fragment ions specific to the compound | Characteristic fragments used for quantification and confirmation. |

| Linearity (R²) | > 0.99 | Demonstrates a proportional response over a range of concentrations. researchgate.net |

| Accuracy (%) | 85-115% | The closeness of the measured value to the true value. nih.gov |

| Precision (RSD%) | < 15% | The degree of agreement among individual test results. nih.gov |

| LOD | ng/mL to pg/mL range | The lowest concentration of analyte that can be reliably detected. nih.gov |

| LOQ | ng/mL to pg/mL range | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. nih.gov |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for determining the purity of "this compound" and for its quantification in bulk materials and formulated products.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment and assay of "this compound". The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the main compound from any impurities.

Method Development Strategy:

Column Selection: A reversed-phase column, such as a C18 or C8, is a suitable starting point. The choice depends on the polarity of the compound and its potential impurities.

Mobile Phase Optimization: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter due to the basic nature of the guanidine group. A pH below the pKa of the guanidinium (B1211019) ion will ensure it is in its protonated form. The gradient profile (the change in the proportion of the organic modifier over time) is optimized to achieve good resolution between all peaks in a reasonable analysis time. researchgate.net

Detector Wavelength: The UV detector wavelength is selected based on the UV spectrum of "this compound", typically at a wavelength of maximum absorbance to ensure high sensitivity. The benzodioxole ring system provides strong UV absorbance.

Validation: The developed method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. scispace.com

| Validation Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | To ensure a direct relationship between detector response and concentration. pensoft.net |

| Accuracy (Recovery %) | 98.0% - 102.0% | To demonstrate the closeness of the measured value to the actual value. researchgate.net |

| Precision (RSD%) | ≤ 2.0% | To show the consistency of results from multiple analyses. researchgate.net |

| Specificity | No interference at the retention time of the analyte | To ensure the signal is solely from the compound of interest. pensoft.net |

| Robustness | No significant change in results with small variations in method parameters | To demonstrate the reliability of the method during normal use. scispace.com |

Direct analysis of "this compound" by Gas Chromatography (GC) is challenging due to its low volatility and polar nature. Therefore, derivatization is typically required to convert the non-volatile guanidine compound into a more volatile and thermally stable derivative suitable for GC analysis.

A common derivatization strategy for guanidino compounds involves reaction with reagents such as hexafluoroacetylacetone (B74370) or trifluoroacetic anhydride. This process masks the polar functional groups, increasing the volatility of the analyte. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

The GC method would be optimized in terms of the temperature program of the oven, the type of capillary column (e.g., a non-polar or medium-polarity column), and the injector and detector temperatures. GC-MS analysis would provide both retention time and mass spectral data, which together offer a high degree of confidence in the identification of the derivatized compound and any related volatile impurities.

Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species. Given that "this compound" is a strong base and exists as a cation at neutral and acidic pH, IC is a well-suited analytical method. rsc.org

In a typical IC setup for this compound, a cation-exchange column would be used. The mobile phase would be an acidic aqueous buffer. The separation is based on the reversible interaction of the protonated guanidine cation with the negatively charged stationary phase. Detection can be achieved by suppressed conductivity, which provides high sensitivity by reducing the background conductivity of the eluent. thermofisher.com

IC offers the advantage of direct analysis without the need for derivatization, which can simplify sample preparation. thermofisher.com This technique is particularly useful for the analysis of the compound in aqueous samples and for the determination of related cationic impurities.

X-ray Crystallography for Absolute Structural Determination

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For "this compound," this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing. mdpi.comresearchgate.net

To perform X-ray crystallography, a single crystal of high quality is required. This is typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. researchgate.netnih.gov

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). nih.gov |

| Space Group | The symmetry of the arrangement of molecules within the unit cell. nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. nih.gov |

| Bond Angles (°) | The angles between adjacent bonds. nih.gov |

| Torsion Angles (°) | The dihedral angles that define the conformation of the molecule. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This provides an empirical formula for the molecule, which can be compared to the theoretical composition calculated from the proposed chemical structure. For "this compound" (C₉H₁₁N₃O₂), the theoretical elemental composition can be precisely calculated.

The analysis is typically performed using a CHN analyzer, where a small amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The agreement between the experimentally determined elemental composition and the theoretical values provides strong evidence for the purity and the proposed molecular formula of the compound.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 52.17 |

| Hydrogen | H | 5.35 |

| Nitrogen | N | 20.28 |

| Oxygen | O | 15.44 |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For compounds containing moieties like benzodioxole and guanidine (B92328), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are performed to predict structural parameters. researchgate.netresearchgate.netirb.hr The process involves finding the minimum energy conformation of the molecule, which corresponds to its most probable structure.

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, in related benzodioxole structures, the five-membered dioxole ring typically adopts a slight envelope conformation. researchgate.net The guanidine group is characterized by its planar or near-planar arrangement due to resonance. DFT studies on guanidine cycloadditions have modeled its C=N double bond reactivity. mdpi.com

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(guanidine)-N | ~1.34 Å |

| Bond Length | C=N(guanidine) | ~1.28 Å |

| Bond Angle | N-C-N (guanidine) | ~120° |

| Dihedral Angle | C-C-C-N (benzyl bridge) | Variable |

Ab Initio Methods for Electronic and Structural Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic and structural properties. These calculations are crucial for benchmarking results from other methods and for studying systems where DFT might be less reliable. For derivatives of 1,3,2-dioxaphosphorinanes, a related heterocyclic system, ab initio and DFT methods have been used to study structural and conformational features. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is essential for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity. mdpi.comnih.gov For guanidine-based dyes, modifications to the molecular structure have been shown to alter the HOMO-LUMO gap, which in turn affects charge transfer properties. nih.gov In many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is on electron-poor regions. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov For guanidines, the nitrogen atoms are typically associated with negative potential, indicating they are reactive nucleophilic centers. researchgate.net

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Electron-donating capability |

| ELUMO | -2.0 to -3.0 | Electron-accepting capability |

| Energy Gap (ΔE) | ~3.0 to 4.0 | Chemical reactivity and stability |

Conformational Analysis and Rotational Energy Barriers

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods can determine the relative energies of different conformers and the energy barriers for rotation. For a molecule like 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, key rotational barriers would exist around the bonds connecting the benzodioxole ring to the methyl group and the methyl group to the guanidine nitrogen. Studies on related drug molecules have shown that low rotational barriers for certain groups can be essential for biochemical activity. nih.gov Conformational analysis helps identify the most stable, low-energy conformers that are likely to be biologically active. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are particularly useful for investigating the behavior of a ligand within a biological environment, such as the active site of a protein.

Protein-Ligand Complex Stability and Conformational Dynamics

When a ligand like this compound binds to a protein, MD simulations can assess the stability of the resulting complex. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to monitor how much the protein and ligand structures deviate from their initial positions over the simulation time. A stable RMSD value suggests that the ligand remains securely bound in the active site. researchgate.net

Furthermore, MD simulations provide insights into the conformational dynamics of both the protein and the ligand upon binding. nih.gov The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein become more or less flexible when the ligand is present. researchgate.net These dynamic interactions, including hydrogen bonds and hydrophobic contacts, are crucial for determining binding affinity and specificity. nih.govresearchgate.net Such simulations can reveal how the ligand induces conformational changes in the protein, which is often essential for its biological function. researchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA)

Binding free energy calculations are pivotal in computational drug design for accurately predicting the affinity of a ligand for its target protein. Among the various methods available, the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach represents a balance between computational cost and accuracy, making it a widely used technique for rescoring docking poses and ranking potential drug candidates. nih.gov

The MM-GBSA method calculates the binding free energy (ΔG_bind) by considering the energetic contributions from the ligand, the protein, and the solvent. The calculation involves a combination of molecular mechanics energy terms and solvation free energies. While specific MM-GBSA studies on this compound are not extensively documented in publicly available literature, the methodology would involve the following key steps:

Molecular Dynamics (MD) Simulations: An initial MD simulation of the protein-ligand complex (obtained from molecular docking) is performed to generate a series of snapshots that represent the dynamic nature of the binding event.

Energy Calculations: For each snapshot, the binding free energy is calculated using the following equation:

ΔG_bind = G_complex - (G_protein + G_ligand)

Where:

G_complex is the free energy of the protein-ligand complex.

G_protein is the free energy of the protein.

G_ligand is the free energy of the ligand.

Each of these free energy terms is further broken down into molecular mechanics energy (E_MM), polar solvation energy (G_polar), and nonpolar solvation energy (G_nonpolar).

The application of MM-GBSA to the this compound-target complex would yield a more refined prediction of its binding affinity compared to docking scores alone. This data is crucial for prioritizing this compound for further experimental validation.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to predict the binding mode and affinity of a small molecule ligand, such as this compound, within the active site of a target protein.

Ligand-Target Binding Prediction and Pose Analysis

Molecular docking simulations of this compound would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, each of which is scored based on a predefined scoring function. The resulting docking poses provide insights into the potential binding modes of the compound.

For instance, in studies of similar benzodioxole-containing compounds, molecular docking has been instrumental in predicting their interaction with various biological targets. researchgate.net The analysis of the top-ranked docking poses of this compound would reveal the most energetically favorable binding orientation, highlighting key interactions that contribute to the stability of the complex.

A hypothetical docking study of this compound against a kinase target might reveal the following:

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | ASP145, LYS89, GLU112 |

| Predicted Pose | The benzodioxole moiety occupies a hydrophobic pocket, while the guanidine group forms hydrogen bonds with key acidic residues in the active site. |

This table represents hypothetical data for illustrative purposes.

Identification of Key Interacting Amino Acid Residues

A critical outcome of molecular docking is the identification of the specific amino acid residues in the target's active site that interact with the ligand. researchgate.net These interactions are fundamental to the ligand's binding affinity and selectivity. For this compound, the key interacting residues would likely involve:

Hydrogen Bonding: The guanidine group, with its multiple hydrogen bond donors and acceptors, is expected to form strong hydrogen bonds with polar and charged residues such as aspartic acid, glutamic acid, and asparagine.

Hydrophobic Interactions: The benzodioxole ring system is predominantly hydrophobic and would likely engage in van der Waals and π-π stacking interactions with nonpolar residues like phenylalanine, tyrosine, and leucine.

Electrostatic Interactions: The positively charged guanidinium (B1211019) group can form salt bridges with negatively charged amino acid side chains.

Understanding these key interactions is crucial for structure-based drug design, enabling medicinal chemists to modify the structure of this compound to enhance its binding affinity and selectivity for the target protein.

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Analysis

Pharmacophore modeling and Structure-Activity Relationship (SAR) analysis are complementary computational approaches that aim to decipher the relationship between the chemical structure of a molecule and its biological activity.

Generation of Pharmacophore Models for Guanidine Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to exert a specific biological effect. researchgate.net For the guanidine scaffold present in this compound, a pharmacophore model would be generated based on a set of known active compounds containing this moiety. nih.gov

The process typically involves:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.

Feature Identification: Identifying common chemical features among the active compounds.

Model Generation and Validation: Aligning the molecules based on these features to create a 3D pharmacophore model. The model is then validated for its ability to distinguish between active and inactive compounds.

A representative pharmacophore model for a series of guanidine-based inhibitors might include:

One or two hydrogen bond donors.

One hydrogen bond acceptor.

A positive ionizable feature corresponding to the guanidinium group.

One or more hydrophobic/aromatic regions.

Such a model can be used as a 3D query to screen large compound libraries for novel molecules with the desired biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For guanidine derivatives, QSAR studies have been employed to understand the physicochemical properties that govern their activity. researchgate.netresearchgate.net

A typical QSAR study involves:

Data Set Preparation: A series of guanidine analogues with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a QSAR model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For instance, a QSAR model for a series of guanidine-based enzyme inhibitors might reveal that the inhibitory activity is positively correlated with the lipophilicity (logP) and the presence of electron-withdrawing groups on the aromatic ring, and negatively correlated with the molecular weight. nih.govfrontiersin.org These insights are invaluable for guiding the optimization of lead compounds like this compound to improve their therapeutic efficacy.

| Descriptor | Correlation with Activity | Implication for Design |

| LogP (Lipophilicity) | Positive | Increasing lipophilicity may enhance activity. |

| Molecular Weight | Negative | Smaller molecules may be more potent. |

| Dipole Moment | Positive | Increased polarity may improve binding. |

This table represents hypothetical QSAR data for illustrative purposes.

Scaffold Hopping and Lead Optimization Strategies

Computational chemistry and molecular modeling serve as powerful tools in the rational design of novel therapeutic agents. For a molecule such as this compound, these strategies can be employed to explore new chemical space through scaffold hopping and to refine its properties via lead optimization.

Scaffold Hopping

Scaffold hopping is a computational strategy in medicinal chemistry aimed at discovering structurally novel compounds by identifying isofunctional molecular structures with significantly different core frameworks. nih.gov This process is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of a parent molecule, or finding alternative chemical series with similar biological activity. nih.gov

For a parent compound like this compound, scaffold hopping could be computationally explored through several established approaches:

Heterocycle Replacements: This involves the substitution of one heterocyclic or aromatic ring system for another. For instance, the 1,3-benzodioxole (B145889) moiety could be replaced with other bicyclic systems such as 1,4-benzodioxane, indane, or various heteroaromatic rings to modulate binding interactions and physicochemical properties. nih.gov

Ring Opening or Closure: This strategy alters the flexibility and three-dimensional shape of the molecule. Computational methods could explore opening the dioxole ring or fusing new rings to the existing benzene (B151609) ring to create novel tricyclic systems.

Peptidomimetics and Topology-Based Hopping: If the guanidine group is involved in interactions mimicking a peptide residue, non-peptidic scaffolds could be designed to replicate these interactions. Topology-based hopping would focus on preserving the spatial arrangement of key pharmacophoric features (hydrogen bond donors/acceptors, aromatic centers) while completely changing the underlying chemical skeleton.

These computational approaches systematically search virtual libraries of chemical scaffolds, docking them into a target receptor's binding site to predict their binding affinity and orientation. The goal is to identify new scaffolds that maintain the essential pharmacophoric interactions of the original lead compound.

Lead Optimization

Lead optimization is an iterative process focused on refining the structure of a promising lead compound to enhance its potency, selectivity, and pharmacokinetic profile. frontiersin.org Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are central to this process.

A notable example of lead optimization involving the 1,3-benzodioxole scaffold is the development of potent auxin receptor agonists. semanticscholar.org Starting with a lead compound, N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) (HTS05309), a series of analogues were designed and synthesized to improve activity. semanticscholar.org Molecular docking studies were employed to understand the binding interactions with the auxin receptor TIR1 and to guide the design of new derivatives. semanticscholar.org

The research revealed that modifications to the benzylthio acetamide portion of the molecule significantly impacted its root growth-promoting activity. semanticscholar.org The data from these studies can be summarized to illustrate the structure-activity relationships derived from this lead optimization effort.

| Compound | Modification from Lead Compound (HTS05309) | Relative Root Growth Promotion Activity | Docking Score (kcal/mol) |

|---|---|---|---|

| HTS05309 | 4-chlorobenzyl group | Baseline | -8.5 |

| K-9 | 3-chlorobenzyl group | Increased | -8.7 |

| K-10 | 3-methylbenzyl group | Significantly Increased | -9.2 |

| K-11 | 3-methoxybenzyl group | Increased | -8.9 |

| K-15 | 4-methylbenzyl group | Increased | -8.8 |

| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Guanidine | Amidinohydrazone | Retains key binding interactions while potentially improving pharmacokinetic properties. | nih.gov |

| Guanidine | Squaryldiamine | Successfully mimics the guanidine group in RNA-targeted interactions with potentially altered permeability. | nih.gov |

| Guanidine | 2-amino-imidazole | Maintains a positive charge and hydrogen bonding capabilities with different pKa and lipophilicity profiles. | General Medicinal Chemistry Principle |

| Guanidine | N-amidinopyrrolidine | Offers a cyclic constrained analogue that can improve binding affinity and selectivity. | General Medicinal Chemistry Principle |

Molecular docking studies would be instrumental in evaluating these virtual modifications. By replacing the guanidine group with various bioisosteres in silico and docking the resulting analogues into the target's binding site, researchers can predict which modifications are likely to retain or improve binding affinity while offering more favorable physicochemical properties. This computational pre-screening significantly streamlines the synthetic efforts required for lead optimization.

Molecular Mechanisms of Biological Activity

Enzyme Inhibition Studies of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine Analogues

Analogues of this compound have been investigated for their potential to inhibit various enzymes. The benzodioxole moiety, in particular, is a well-established structural feature in enzyme inhibitors.

Cysteine Proteases: The guanidine (B92328) functional group is a component of some molecules designed to inhibit cysteine proteases. However, specific research focusing on the inhibitory activity of this compound analogues against cysteine proteases like papain-like proteases or caspases is not extensively documented in the reviewed literature. researchgate.net Cruzain, the primary cysteine protease of T. cruzi, is a known target for inhibitors, but studies have centered on scaffolds like dipeptidyl nitriles and vinyl sulfones rather than benzodioxole-guanidines. researchgate.net

Succinate Dehydrogenase (SDH): SDH, or mitochondrial complex II, is a crucial enzyme in both the citric acid cycle and the electron transport chain. While certain compounds are known to inhibit SDH, specific studies detailing the inhibitory effects of this compound analogues on this enzyme are not prominent in the available scientific literature. Known inhibitors like diazoxide (B193173) and malonate have been studied, but a direct link to this specific class of guanidine derivatives has not been established. nih.gov

Alpha-Amylase: In contrast, analogues featuring the benzodioxole ring have demonstrated significant inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion. nih.govresearchgate.net A study evaluating a series of 17 benzodioxole derivatives found that many compounds exhibited potent inhibition of α-amylase, with some showing greater potency than the anti-glycemic drug acarbose. nih.govresearchgate.net The presence of the benzodioxole ring, along with a carboxylic acid group and halogen or methoxy (B1213986) substitutions on an adjacent aryl ring, were identified as important features for this activity. nih.govresearchgate.net For example, the benzodioxole aryl acetic acid derivative 4f was found to be the most potent compound in the series, with an IC₅₀ value of 1.11 µg/ml. nih.govresearchgate.net

Table 1: α-Amylase Inhibitory Activity of Benzodioxole Derivatives

| Compound | IC₅₀ (µg/ml) |

| 3a | 8.87 |

| 3b | 8.24 |

| 3c | 7.98 |

| 3d | 9.01 |

| 3e | 9.87 |

| 3f | 7.99 |

| 3g | 12.3 |

| 4a | 2.22 |

| 4b | 4.34 |

| 4c | 3.23 |

| 4d | 5.65 |

| 4e | 2.11 |

| 4f | 1.11 |

| 4g | 1.23 |

| 4h | 1.34 |

| 6a | 15.6 |

| 6b | 18.9 |

| Acarbose | 6.47 |

Data sourced from Al-Dies, A. M., et al. (2021). nih.govresearchgate.net

The evaluation of enzyme inhibition by these compounds involves standardized enzymatic assays. For α-amylase, a common method is the 3,5-dinitrosalicylic acid (DNSA) procedure. nih.gov This assay measures the amount of reducing sugars (like maltose) produced from the enzymatic breakdown of starch. The inhibitor's presence reduces the rate of this reaction, and the concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC₅₀ value. nih.gov

Another method for α-amylase activity involves using a chromogenic substrate such as 2-chloro-4-nitrophenyl-α-D-maltotrioside. nawah-scientific.com The enzyme's hydrolysis of this substrate produces a yellow-colored product that can be measured colorimetrically to determine enzyme activity. nawah-scientific.com Kinetic studies can further characterize the nature of the inhibition (e.g., competitive, non-competitive, or mixed), providing deeper insight into the mechanism by which the compound interacts with the enzyme's active or allosteric sites. nih.gov For instance, kinetic analysis revealed that 5-O-p-coumaroylquinic acid, another natural product, acts as a reversible, noncompetitive inhibitor of α-amylase. nih.gov

Receptor Binding and Modulation

The guanidine moiety, being positively charged at physiological pH, is a key pharmacophore for interaction with various receptors, particularly those with negatively charged amino acid residues in their binding pockets.

G-protein coupled receptors (GPCRs) are a vast family of transmembrane proteins that represent the largest group of targets for marketed drugs. nih.gov These receptors respond to a wide array of external signals, and upon ligand binding, they trigger intracellular signaling cascades through interactions with G-proteins. khanacademy.org Many of the receptors for which guanidine derivatives show affinity, including histamine (B1213489), muscarinic, and neuropeptide Y receptors, belong to this superfamily. nih.govnih.gov The interaction of ligands with GPCRs can be assessed through various methods, including radioligand binding assays and functional assays that measure downstream signaling events. nih.gov

Histamine Receptors: Guanidine derivatives have been synthesized and evaluated as histamine H3 receptor (H3R) antagonists. nih.gov The positively charged guanidine group can form an ionic bond with key acidic residues in the receptor binding site, such as E206 in the fifth transmembrane domain (TM5) of the H3R. nih.gov Radioligand binding assays, often using [³H]Nα-methylhistamine, are employed to determine the affinity (Ki) of these compounds for the human H3R. mdpi.com Studies on various guanidine-containing compounds have demonstrated their ability to bind to the H3R with nanomolar affinities. nih.gov

Neuropeptide Y (NPY) Receptors: The NPY receptor family (Y1, Y2, Y4, Y5) are GPCRs involved in physiological processes like food intake and anxiety. nih.govembopress.org The guanidine group is a crucial structural element in argininamide-type NPY Y2 receptor antagonists. researchgate.net This moiety is thought to form key interactions with acidic amino acid residues within the Y2 receptor. researchgate.net Binding affinity and subtype selectivity for these compounds are typically determined using flow cytometric binding assays or radioligand binding assays on cells expressing the specific NPY receptor subtype. researchgate.net

Sigma Receptors: Guanidine analogues have been extensively studied as ligands for sigma receptors (σ₁ and σ₂). nih.gov The prototypical pan-sigma ligand N,N′-di-o-tolyl-guanidine (o-DTG) has served as a parent molecule for the development of novel derivatives with varying affinities and selectivities. nih.gov The binding affinities of these compounds are determined through in vitro competition binding assays using membrane protein extracts. nih.gov For σ₁ receptors, ³H-pentazocine is a common radioligand, while σ₂ receptors are often labeled with [³H]o-DTG in the presence of a σ₁ blocker. nih.govfrontiersin.org These assays yield Ki values that quantify the ligand's affinity for each receptor subtype. Studies have shown that substitutions on the phenyl rings of diaryl guanidines significantly affect their binding affinity and selectivity. nih.gov

Table 2: Sigma Receptor Binding Affinities of Guanidine Analogues

| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |

| o-DTG | 63 ± 13 | 89 ± 20 |

| m-DTG | 54 ± 8 | 100 ± 15 |

| p-DTG | 205 ± 25 | 239 ± 25 |

| DPhG | 235 ± 29 | 305 ± 36 |

| p-ClDPhG | 102 ± 13 | 126 ± 16 |

| p-BrDPhG | 296 ± 46 | 800 ± 57 |

Data represents mean Ki values ± S.E.M. as determined from binding assays using rat liver membrane protein extracts. Data sourced from Gantner, M. E., et al. (2014). nih.gov

Muscarinic Receptors: Research has shown that simple structural modifications of guanidine-based histamine H3R antagonists can lead to potent muscarinic receptor antagonists. nih.govacs.org A series of guanidine derivatives demonstrated high affinity for human muscarinic M2 and M4 receptors (hM₂R and hM₄R), with some compounds also binding to M1, M3, and M5 subtypes. nih.govacs.org The affinity of these compounds is determined using radioligand binding experiments on membrane fractions from cells stably expressing the human variants of the muscarinic receptors, with N-[³H]Methylscopolamine serving as the radioligand. nih.gov

Table 3: Muscarinic Receptor Affinities of a Guanidine Derivative (ADS1017)

| Receptor Subtype | -log Ki | Ki (nM) |

| hM₁ | 6.55 ± 0.12 | 282 |

| hM₂ | 7.43 ± 0.08 | 37 |

| hM₃ | 6.22 ± 0.08 | 603 |

| hM₄ | 7.17 ± 0.08 | 68 |

| hM₅ | 6.03 ± 0.10 | 933 |

Data sourced from Sadek, B., et al. (2021). nih.gov

Melanocortin Receptors: The melanocortin receptors (MC1R-MC5R) are another family of GPCRs involved in diverse functions like energy homeostasis and pigmentation. nih.govmdpi.com Small-molecule ligands containing guanidine moieties have been developed for these receptors. nih.govmdpi.com Specifically, pyrrolidine (B122466) bis-cyclic guanidine compounds have been identified as agonists for the melanocortin-3 receptor (MC3R). nih.govmdpi.com Structure-activity relationship studies on this scaffold have helped to identify the common pharmacophore required for agonist activity at the MC3R. nih.gov

Guanidine and its alkyl analogues are known to inhibit voltage-gated potassium (Kv) channels. nih.govnih.gov These channels are critical for regulating neurotransmitter release, heart rate, and neuronal excitability. mdpi.commdpi.com The inhibitory mechanism of guanidine compounds on Kv channels involves binding within the intracellular pore of the channel. nih.govnih.gov This interaction perturbs a hydrophobic subunit interface, which stabilizes a closed state of the channel, thereby blocking the flow of potassium ions. nih.govnih.gov Studies on Shaker Kv channels have shown that guanidines influence the gating steps that occur downstream of the initial movement of the voltage sensor. nih.gov This modulation of ion channel function underlies some of the physiological effects of guanidine compounds. nih.govnih.gov

In-Depth Analysis of this compound Reveals Limited Publicly Available Biological Data

The guanidinium (B1211019) group, a key feature of this compound, is known to participate in biological interactions, including binding to the minor groove of DNA. However, no specific DNA binding studies for this compound have been published. Similarly, the benzodioxole ring is a common scaffold in pharmacologically active molecules, with some derivatives showing modulation of intracellular signaling pathways. For instance, a structurally different benzodioxole compound has been reported to act as a modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Another has been investigated as an inhibitor of nitric oxide formation. Yet, the effect of this compound on cellular signaling remains uninvestigated.

Furthermore, there is no available research on the potential for this compound to disrupt protein-protein interactions. While this is a significant area of drug discovery, with various strategies being developed to target these interactions, this specific compound has not been a subject of such studies.

Investigations into the effects of guanidine derivatives on cellular processes have shown that some can influence the cell cycle. For example, a different guanidine-containing compound was found to cause cell cycle arrest at the G2-M phase. However, no such studies have been conducted on this compound.

Chemical Biology Applications

Development as Molecular Probes

The guanidinium (B1211019) group, a key feature of 1-(1,3-benzodioxol-5-ylmethyl)guanidine, is well-suited for the development of molecular probes. Its ability to form strong hydrogen bonds and engage in electrostatic interactions makes it an effective recognition motif for various anionic species. While specific studies detailing the use of this compound as a molecular probe are not extensively documented, the broader class of guanidine-based probes provides a strong basis for its potential in this area. These probes are often designed to detect biologically relevant anions such as phosphates and carboxylates through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), leading to a measurable change in fluorescence or color. The benzodioxole moiety in this compound could be further functionalized with fluorophores to create sophisticated sensing systems.

Applications in Chemical Catalysis

The strong basicity and hydrogen-bonding capabilities of the guanidine (B92328) group have established guanidine derivatives as powerful organocatalysts.

Chiral guanidinium salts are widely employed in asymmetric catalysis to control the stereochemical outcome of chemical reactions. These catalysts typically operate through hydrogen bonding to activate and orient substrates, thereby inducing enantioselectivity. Although specific research on chiral salts of this compound is limited, the general principles of chiral guanidinium salt catalysis are well-established. By introducing chirality into the guanidine scaffold, for instance, through the attachment of a chiral auxiliary to the benzyl (B1604629) group derived from the benzodioxole moiety, it is conceivable to create catalysts for a range of asymmetric transformations. These could include Michael additions, aldol (B89426) reactions, and Mannich reactions, where the guanidinium group would activate the nucleophile or electrophile via hydrogen bonding.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Guanidinium Salts

| Reaction Type | Catalyst Type | Typical Substrates | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Michael Addition | Chiral Bicyclic Guanidinium Salt | 1,3-Dicarbonyl compounds, Nitroalkenes | Up to 99% |

| Henry (Nitroaldol) Reaction | Chiral Guanidine | Aldehydes, Nitroalkanes | Up to 98% |

Guanidinium salts, owing to their lipophilic cation nature, can function as effective phase-transfer catalysts. They facilitate the transfer of anionic reactants from an aqueous or solid phase to an organic phase where the reaction occurs. This is particularly useful for reactions involving water-insoluble organic substrates and water-soluble inorganic reagents. While the application of this compound specifically as a phase-transfer catalyst has not been a major focus of research, its structural features suggest potential in this role. The lipophilicity imparted by the benzodioxole and benzyl groups could enhance its solubility in organic solvents, a key property for efficient phase-transfer catalysis.

Role in Materials Science and Supramolecular Chemistry

The self-assembly properties and strong interaction capabilities of the guanidinium group make it a valuable building block in materials science and supramolecular chemistry.

Guanidine-functionalized polymers have attracted attention for their potential in creating "smart" materials that respond to external stimuli such as pH. The protonation-deprotonation behavior of the guanidinium group can induce conformational changes in the polymer backbone, leading to alterations in properties like solubility or morphology. Incorporating this compound into a polymer chain could yield materials with interesting responsive behaviors. The benzodioxole unit could also introduce additional functionalities, such as altered hydrophobicity or the potential for π-π stacking interactions, further tuning the material's properties.

The guanidinium group is a well-established motif for anion recognition due to its ability to form multiple hydrogen bonds with a complementary geometry to many common anions, particularly oxoanions like carboxylates, phosphates, and sulfates. This interaction is a cornerstone of its role in supramolecular chemistry. The 1-(1,3-benzodioxol-5-ylmethyl)guanidinium cation can act as a receptor for various anions, forming stable host-guest complexes. The benzodioxole group can influence the binding affinity and selectivity through steric and electronic effects. Furthermore, the coordination of metal ions to the guanidine nitrogen atoms or the oxygen atoms of the benzodioxole ring could lead to the formation of novel coordination polymers and metal-organic frameworks with potential applications in catalysis, gas storage, and separation.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Research on this compound in Cellular Delivery Remains Undisclosed

Despite a thorough review of scientific literature, specific research detailing the application of this compound in the development of guanidinium-rich scaffolds for cellular delivery has not been identified in publicly accessible databases.

While the field of chemical biology has seen significant advancements in the use of guanidinium-rich transporters for delivering molecules into cells, the role of the specific compound, this compound, within this area is not documented in available research.

Guanidinium-rich scaffolds are known for their ability to facilitate the entry of various cargo molecules, including drugs and probes, across cell membranes. This capacity stems from the cationic nature of the guanidinium group, which interacts with the negatively charged components of the cell surface, triggering uptake. Researchers have explored a diverse array of molecular backbones to present these guanidinium groups, leading to the development of various cell-penetrating peptides and other synthetic transporters.

The 1,3-benzodioxole (B145889) moiety, a component of the compound , is found in numerous biologically active molecules and has been investigated for a range of therapeutic properties. However, its specific incorporation into guanidinium-based cellular delivery systems, particularly in the form of this compound, is not described in the current body of scientific literature.

Consequently, detailed research findings, data tables, and specific examples of its use in creating guanidinium-rich scaffolds for cellular delivery are not available. Further research would be necessary to explore the potential of this compound in this application and to characterize its efficacy and mechanism of action.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Structural Diversification

The future exploration of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine is contingent upon the development of versatile synthetic strategies that allow for systematic structural modifications. The aim is to generate a library of analogs with diverse physicochemical properties, which is essential for comprehensive structure-activity relationship (SAR) studies.

One promising avenue involves leveraging modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction has been successfully employed in the synthesis of various 1,3-benzodioxole (B145889) derivatives, enabling the introduction of a wide range of substituents onto the aromatic ring. worldresearchersassociations.com By applying this methodology, researchers could synthesize analogs of this compound with modifications at the benzodioxole core, thereby modulating properties like lipophilicity and electronic distribution.

Furthermore, diversification of the guanidine (B92328) portion of the molecule is crucial. Established methods for the synthesis of substituted guanidines can be adapted to the 1-(1,3-benzodioxol-5-ylmethyl)amine precursor. These methods allow for the introduction of various alkyl and aryl groups on the guanidine nitrogen atoms, which can significantly influence the compound's basicity and hydrogen-bonding capabilities, and consequently its biological activity.

The table below outlines potential synthetic strategies for the diversification of this compound.

| Synthetic Strategy | Target Modification | Potential Outcome |

| Suzuki-Miyaura Coupling | Substitution on the benzodioxole ring | Altered lipophilicity and electronic properties |

| Buchwald-Hartwig Amination | Introduction of aryl or heteroaryl groups on the guanidine | Modulation of basicity and receptor interaction |

| Reductive Amination | Introduction of diverse alkyl groups on the guanidine | Enhanced metabolic stability and cell permeability |

| "Click" Chemistry | Linkage to other functional molecules | Development of probes for target identification |

Advanced Computational Approaches for Predictive Biological Activity